2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene carboxamide class, characterized by a bicyclic thiophene core substituted with a carboxamide group at position 3 and a 2,5-dimethylbenzamido moiety at position 2.
Properties
IUPAC Name |
2-[(2,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-10-7-8-11(2)13(9-10)17(22)20-18-15(16(19)21)12-5-3-4-6-14(12)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQTXRGZTZEKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzoic acid with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene ring, using reagents like sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of tetrahydrobenzo[b]thiophene, including 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exhibit notable antibacterial activity. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
Case Study 1: Antibacterial Evaluation
In one study, various tetrahydrobenzo[b]thiophene derivatives were tested against multiple bacterial strains. The compound demonstrated significant bacteriostatic effects at concentrations ranging from 1× to 4× the minimum inhibitory concentration (MIC) within two hours of exposure.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have shown promising results against several cancer cell lines, including breast (MCF-7), lung (NCI-H460), and CNS cancers (SF-268).
Table 1: Anticancer Activity of Selected Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 2.5 |
| Compound X | NCI-H460 | 3.0 |
| Compound Y | SF-268 | 4.0 |
The mechanisms behind these anticancer effects include the induction of apoptosis through caspase activation and disruption of microtubule dynamics during cell division.
Case Study 2: Anticancer Efficacy
In a focused study on the cytotoxic effects of tetrahydrobenzo[b]thiophene derivatives, it was found that compounds with specific substitutions exhibited enhanced activity against breast and lung cancer cell lines compared to standard treatments like doxorubicin. This underscores the potential for developing new anticancer therapies based on these compounds.
Antioxidant Activity
Recent studies have indicated that tetrahydrobenzo[b]thiophene derivatives possess significant antioxidant properties. These compounds can inhibit free radical-induced lipid oxidation and the formation of lipid peroxides.
Table 2: Antioxidant Activity
| Compound | Inhibition Rate (%) |
|---|---|
| Compound A | 19% |
| Compound B | 30% |
These antioxidant properties suggest potential applications in materials science and bio-diagnostics.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Anticancer Activity
Key Compounds and Substituent Effects:
Insights:
- The electron-withdrawing p-bromo group in S8 enhances anticancer activity against A-549 cells compared to the target compound’s electron-donating 2,5-dimethyl groups, suggesting that electron-deficient aromatic rings may improve cytotoxicity .
- Chloro substituents (as in Vf) are common in intermediates but require further functionalization for activity optimization .
Antioxidant Activity
Key Compounds and Substituent Effects:
Insights:
- The target compound’s carboxamide group at position 3 aligns with 92a and 92b, which show moderate antioxidant activity.
Enzyme Inhibition (Acetylcholinesterase, AChE)
Key Compounds and Substituent Effects:
Insights:
Structural and Pharmacokinetic Considerations
Key Analogues with Modified Substituents:
Insights:
Biological Activity
The compound 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered interest for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antibacterial, and analgesic properties based on available research findings.
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- CAS Number : 301305-73-7
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives. For example:
- A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and leukemia cancers. The IC50 values for some derivatives were reported to be as low as 10 µM, indicating strong activity .
- Molecular docking studies have suggested that these compounds may inhibit tubulin polymerization, leading to mitotic arrest and subsequent tumor necrosis .
| Compound | Cancer Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 5 | MCF7 | 11.42 | Strong |
| 11 | HePG2 | 12.93 | Strong |
| Doxorubicin | MCF7 | 4.50 | Very Strong |
2. Antibacterial Activity
The antibacterial properties of tetrahydrobenzo[b]thiophene derivatives have also been explored:
- In vitro studies showed that certain derivatives exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated over 90% inhibition against Escherichia coli at concentrations of 32 µg/mL .
| Bacterial Strain | Growth Inhibition (%) |
|---|---|
| Acinetobacter baumannii | >73 |
| Escherichia coli | >95 |
| Candida albicans | >93 |
3. Analgesic Activity
The analgesic effects of related compounds have been studied using the "hot plate" method:
- Derivatives of tetrahydrobenzo[b]thiophene were found to possess analgesic effects exceeding those of standard analgesics like metamizole .
Case Studies and Research Findings
A comprehensive study focusing on the synthesis and biological evaluation of various derivatives of tetrahydrobenzo[b]thiophene revealed promising results:
- Synthesis : The compounds were synthesized through multiple steps involving cyclization and decyclization reactions.
- Biological Evaluation : The synthesized compounds were subjected to rigorous testing against a panel of cancer cell lines and microbial strains to evaluate their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
